molecular formula C22H21FN2O5S B5881362 2-[N-(benzenesulfonyl)-2-fluoroanilino]-N-(2,4-dimethoxyphenyl)acetamide

2-[N-(benzenesulfonyl)-2-fluoroanilino]-N-(2,4-dimethoxyphenyl)acetamide

Cat. No.: B5881362
M. Wt: 444.5 g/mol
InChI Key: CITYLGQXKKEMEX-UHFFFAOYSA-N
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Description

2-[N-(benzenesulfonyl)-2-fluoroanilino]-N-(2,4-dimethoxyphenyl)acetamide is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a benzenesulfonyl group, a fluoroaniline moiety, and a dimethoxyphenyl acetamide structure. It is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[N-(benzenesulfonyl)-2-fluoroanilino]-N-(2,4-dimethoxyphenyl)acetamide typically involves multiple steps:

    Formation of the Benzenesulfonyl Intermediate: The initial step involves the sulfonylation of aniline with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.

    Introduction of the Fluoro Group: The next step is the fluorination of the benzenesulfonyl aniline intermediate using a fluorinating agent like N-fluorobenzenesulfonimide.

    Coupling with Dimethoxyphenyl Acetamide: The final step involves coupling the fluoroaniline intermediate with 2,4-dimethoxyphenyl acetamide under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

2-[N-(benzenesulfonyl)-2-fluoroanilino]-N-(2,4-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoro group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of sulfonic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

2-[N-(benzenesulfonyl)-2-fluoroanilino]-N-(2,4-dimethoxyphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[N-(benzenesulfonyl)-2-fluoroanilino]-N-(2,4-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl group is known to interact with the active sites of enzymes, potentially inhibiting their activity. The fluoro group can enhance the binding affinity of the compound to its target, while the dimethoxyphenyl acetamide moiety can contribute to the overall stability and solubility of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 2-[N-(benzenesulfonyl)-2-methoxyanilino]-N-(2,5-dimethoxyphenyl)acetamide
  • 2-Chloro-N-(2,4-dimethoxyphenyl)acetamide

Uniqueness

2-[N-(benzenesulfonyl)-2-fluoroanilino]-N-(2,4-dimethoxyphenyl)acetamide is unique due to the presence of the fluoro group, which can significantly alter its pharmacokinetic and pharmacodynamic properties compared to its analogs. The fluoro group can enhance the compound’s metabolic stability and binding affinity to its molecular targets, making it a promising candidate for further drug development.

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-2-fluoroanilino]-N-(2,4-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN2O5S/c1-29-16-12-13-19(21(14-16)30-2)24-22(26)15-25(20-11-7-6-10-18(20)23)31(27,28)17-8-4-3-5-9-17/h3-14H,15H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CITYLGQXKKEMEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CN(C2=CC=CC=C2F)S(=O)(=O)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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